2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-benzylacetamide
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Overview
Description
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-benzylacetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-benzylacetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The starting material, 2-acetylamino-5-mercapto-1,3,4-thiadiazole, is synthesized by reacting thiosemicarbazide with acetic anhydride.
Thioether Formation: The thiadiazole derivative is then reacted with benzyl chloride in the presence of a base such as potassium hydroxide to form the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-benzylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-benzylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The thiadiazole ring may play a crucial role in binding to these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-bromophenyl)acetamide
- 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide
- Bis(2-acetamido-1,3,4-thiadiazol-5-yl) disulfide
Uniqueness
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-benzylacetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other thiadiazole derivatives. The presence of the benzyl group can influence its solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S2/c1-9(18)15-12-16-17-13(21-12)20-8-11(19)14-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,19)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFDRAMCWOJYHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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